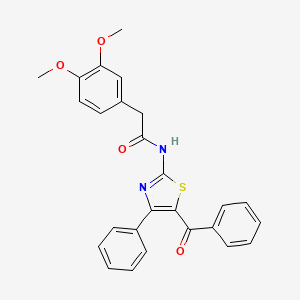

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4S/c1-31-20-14-13-17(15-21(20)32-2)16-22(29)27-26-28-23(18-9-5-3-6-10-18)25(33-26)24(30)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEWBKBZXIJDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Benzoylation: The thiazole ring can be benzoylated using benzoyl chloride in the presence of a base like pyridine.

Acetamide Formation: The final step involves the reaction of the benzoylated thiazole with 3,4-dimethoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

Reduction: Reduction reactions could target the carbonyl groups in the benzoyl or acetamide moieties.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions could vary widely depending on the specific substitution reaction, but common reagents include halogens, nucleophiles like amines or thiols, and catalysts like palladium.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its antimicrobial , anticancer , and acetylcholinesterase inhibitory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, related thiazole derivatives have demonstrated significant activity against breast cancer cell lines (e.g., MCF7), showcasing their potential in cancer therapy .

Acetylcholinesterase Inhibition

Given its structural features, this compound may also act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar thiazole structures have been reported to significantly inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds related to this compound:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure aligns with several acetamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Thiazol-2-yl Acetamide Derivatives

Key Observations :

- Substituent Impact : The 3,4-dimethoxyphenyl group in the target compound and Epirimil enhances lipophilicity and metabolic stability compared to halogenated analogs (e.g., dichlorophenyl derivatives) .

- Core Heterocycles : Thiazol-2-yl derivatives exhibit stronger hydrogen-bonding capacity (e.g., N–H⋯N interactions in crystal structures) compared to oxadiazole or triazole analogs, influencing solubility and crystallinity .

Pharmacokinetic and ADMET Properties

While ADMET data for the target compound are unavailable, comparisons with Epirimil and related molecules provide insights:

Table 2: ADMET Comparison of Acetamide Derivatives

Key Observations :

- The 3,4-dimethoxyphenyl group in Epirimil and the target compound improves membrane permeability compared to dichlorophenyl analogs .

- Higher LogP values in the target compound (due to benzoyl and dimethoxyphenyl groups) may reduce aqueous solubility but enhance blood-brain barrier penetration for CNS targets .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring which is known for its role in various biological activities. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these cell lines are approximately 20 µM and 25 µM, respectively .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways. Molecular docking studies suggest that the compound interacts with key proteins involved in cell survival and proliferation, such as Bcl-2 .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy on the phenyl ring has been correlated with enhanced cytotoxic activity. Modifications to the thiazole moiety also play a crucial role in determining the potency of the compound against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Antimicrobial Evaluation

- Minimum Inhibitory Concentration (MIC) : The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. MIC values ranged from 0.5 to 1.0 µg/mL, indicating potent antibacterial effects .

- Biofilm Inhibition : Studies revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

Data Summary

| Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF7 (Breast Cancer) | 20 µM |

| Anticancer | A549 (Lung Cancer) | 25 µM |

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL |

| Antimicrobial | Staphylococcus epidermidis | 0.75 µg/mL |

Q & A

Basic: What are the optimal synthetic routes for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, and how can reaction yields be improved?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Thiazole Core Formation: React 2-amino-5-benzoyl-4-phenylthiazole with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl .

Acetamide Coupling: Introduce the 3,4-dimethoxyphenylacetamide moiety via nucleophilic substitution or amide coupling.

Purification: Recrystallize the product from ethanol-DMF (1:1) to remove unreacted intermediates .

Yield Optimization:

- Use stoichiometric excess (1.2–1.5 eq) of chloroacetyl chloride.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Optimize recrystallization solvent ratios to maximize purity (≥95%) .

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve bond lengths (e.g., C=O: ~1.21 Å) and angles (e.g., thiazole ring planarity) .

- Spectroscopic Confirmation:

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

- HPLC-PDA: Use a C18 column (MeCN:H2O gradient) to detect impurities (<0.5%) and monitor degradation (e.g., hydrolysis of the acetamide group).

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C).

- Long-Term Storage: Store at –20°C under argon to prevent oxidation of methoxy groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally related thiazole-acetamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on thiazole vs. methoxy on phenyl) .

- Assay Standardization: Validate cytotoxicity (e.g., MTT assay) against common cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).

- Meta-Analysis: Cross-reference IC50 values with crystallographic data to correlate activity with conformational flexibility .

Advanced: What challenges arise in resolving crystallographic disorder in the benzoyl-phenyl-thiazole moiety?

Methodological Answer:

- Disorder Management: Use SHELXD for partial structure solution and refine occupancy ratios for disordered atoms (e.g., benzoyl group rotation) .

- Twinned Data: Apply the TWIN law in SHELXL for non-merohedral twinning.

- Validation Tools: Check R1/wR2 residuals (<5%) and ADP consistency using PLATON .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with a kinase domain (e.g., EGFR PDB:1M17) to identify binding poses.

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns (RMSD <2 Å).

- Pharmacophore Mapping: Align the thiazole-acetamide core with known inhibitors (e.g., ATP-binding site residues) .

Advanced: What strategies mitigate synthetic byproducts like N-acetylated impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.